molecular formula C22H28N2O5S B11131602 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11131602
M. Wt: 432.5 g/mol
InChI Key: UXRJQMVTGGEJRB-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is used in various chemical syntheses and has similar functional groups.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a piperidine ring and similar functional groups.

Uniqueness

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-4-29-18-8-10-19(11-9-18)30(26,27)24-13-5-6-17(15-24)22(25)23-20-14-16(2)7-12-21(20)28-3/h7-12,14,17H,4-6,13,15H2,1-3H3,(H,23,25)

InChI Key

UXRJQMVTGGEJRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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